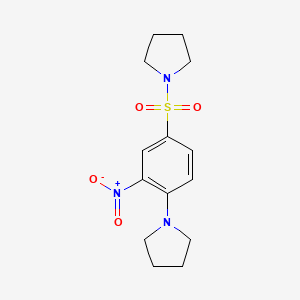
1-((3-Nitro-4-(pyrrolidin-1-yl)phenyl)sulfonyl)pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((3-Nitro-4-(pyrrolidin-1-yl)phenyl)sulfonyl)pyrrolidine is a complex organic compound characterized by the presence of a pyrrolidine ring, a nitro group, and a sulfonyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .
Métodos De Preparación
The synthesis of 1-((3-Nitro-4-(pyrrolidin-1-yl)phenyl)sulfonyl)pyrrolidine typically involves multi-step organic reactions. One common synthetic route includes the nitration of a pyrrolidine derivative followed by sulfonylation. The reaction conditions often require the use of strong acids and bases, as well as controlled temperatures to ensure the desired product is obtained .
Industrial production methods for this compound may involve large-scale nitration and sulfonylation processes, utilizing continuous flow reactors to enhance efficiency and yield. These methods are designed to be scalable and cost-effective, making the compound accessible for various applications .
Análisis De Reacciones Químicas
1-((3-Nitro-4-(pyrrolidin-1-yl)phenyl)sulfonyl)pyrrolidine undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions, leading to the formation of nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
1-((3-Nitro-4-(pyrrolidin-1-yl)phenyl)sulfonyl)pyrrolidine has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular pathways.
Mecanismo De Acción
The mechanism of action of 1-((3-Nitro-4-(pyrrolidin-1-yl)phenyl)sulfonyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group and sulfonyl group play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways involved depend on the specific application and target .
Comparación Con Compuestos Similares
1-((3-Nitro-4-(pyrrolidin-1-yl)phenyl)sulfonyl)pyrrolidine can be compared with other pyrrolidine derivatives, such as:
Pyrrolidine-2-one: Known for its use in pharmaceuticals and as a precursor for other bioactive compounds.
Pyrrolidine-2,5-diones: These compounds have applications in medicinal chemistry and are known for their biological activities.
Prolinol: A derivative of pyrrolidine, used in asymmetric synthesis and as a chiral auxiliary.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties not found in other similar compounds .
Propiedades
Número CAS |
59504-28-8 |
|---|---|
Fórmula molecular |
C14H19N3O4S |
Peso molecular |
325.39 g/mol |
Nombre IUPAC |
1-(2-nitro-4-pyrrolidin-1-ylsulfonylphenyl)pyrrolidine |
InChI |
InChI=1S/C14H19N3O4S/c18-17(19)14-11-12(22(20,21)16-9-3-4-10-16)5-6-13(14)15-7-1-2-8-15/h5-6,11H,1-4,7-10H2 |
Clave InChI |
FHSGSDILYBYARM-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(C1)C2=C(C=C(C=C2)S(=O)(=O)N3CCCC3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(9-(9H-Carbazol-9-yl)dibenzo[b,d]furan-2-yl)diphenylphosphine oxide](/img/structure/B12891535.png)
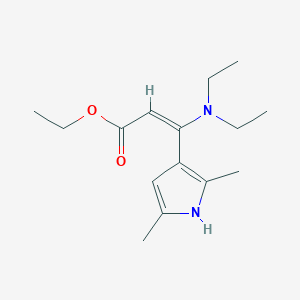
![1-(Thieno[3,2-c]isoxazol-3-yl)ethanone](/img/structure/B12891540.png)
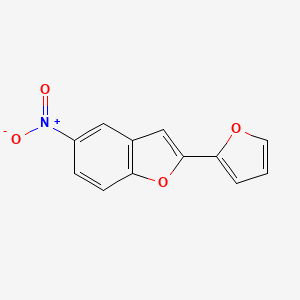
![[Phenyl(1,2,5-triphenyl-1H-pyrrol-3-yl)amino]ethene-1,1,2-tricarbonitrile](/img/structure/B12891553.png)
![2-(Carboxy(hydroxy)methyl)-4-methylbenzo[d]oxazole](/img/structure/B12891554.png)
![2-(4-(Trifluoromethoxy)benzo[d]oxazol-2-yl)acetonitrile](/img/structure/B12891562.png)
![2-(Aminomethyl)-4-mercaptobenzo[d]oxazole](/img/structure/B12891570.png)
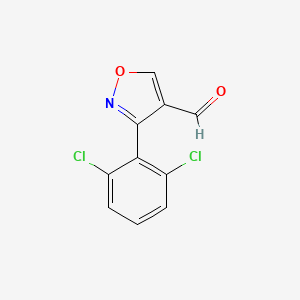

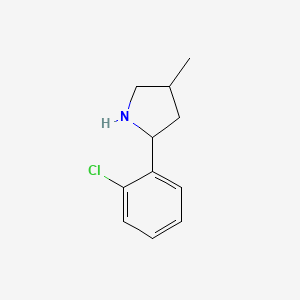
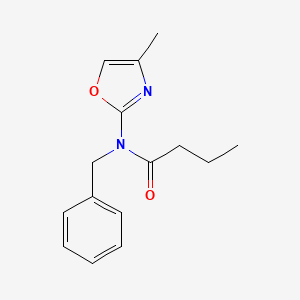
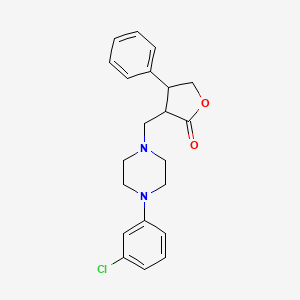
![(1R)-(2'-(Dimethylamino)-5,6,7,8-tetrahydro-[1,1'-binaphthalen]-2-yl)diphenylphosphine oxide](/img/structure/B12891611.png)
